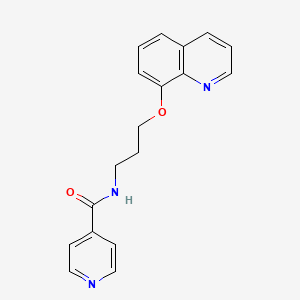

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a synthetic organic compound that features a quinoline moiety linked to an isonicotinamide group via a propyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:

-

Formation of Quinolin-8-yloxypropyl Intermediate

Starting Materials: Quinoline and 3-bromopropanol.

Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.

Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling with Isonicotinamide

Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.

Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.

Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can yield reduced quinoline derivatives.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Products: Substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.

Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.

Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.

Aplicaciones Científicas De Investigación

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:

-

Medicinal Chemistry

Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.

-

Biological Studies

Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.

Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.

-

Industrial Applications

Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.

Material Science: The compound can be incorporated into materials for electronic and photonic applications.

Mecanismo De Acción

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA synthesis, further contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A basic structure found in many biologically active compounds.

Isonicotinamide: A derivative of nicotinamide with various pharmacological properties.

Quinolin-8-ol: Known for its metal-chelating properties and use in medicinal chemistry.

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is unique due to its combined structural features of quinoline and isonicotinamide, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and industry.

Actividad Biológica

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a quinoline moiety linked through a propyl chain to an isonicotinamide structure. The synthesis typically involves condensation reactions, which can be confirmed through techniques such as FTIR and 1H NMR spectroscopy. The compound can also undergo various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its biological activity or generating derivatives with improved properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds display minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, indicating their potential as broad-spectrum antibacterial agents .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit key inflammatory pathways, including the NF-kB pathway. This inhibition leads to a reduction in pro-inflammatory cytokines and nitric oxide production in cell models stimulated by lipopolysaccharide (LPS) .

3. Antiviral Properties

This compound may also exhibit antiviral activity. Quinoline derivatives have been studied for their potential to combat viral infections, with some showing effectiveness against viruses such as dengue . The mechanism of action may involve the inhibition of viral replication processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism, thereby reducing inflammation and microbial growth.

- Pathway Modulation : It has been suggested that the compound modulates signaling pathways associated with inflammation and infection, particularly through the inhibition of NF-kB activation .

Case Studies and Research Findings

Several studies have evaluated the biological effects of quinoline derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated MIC values of 4–16 µg/mL against resistant bacteria. |

| Study B | Anti-inflammatory Effects | Showed significant inhibition of NO production in LPS-stimulated RAW 264.7 cells. |

| Study C | Antiviral Activity | Evaluated against dengue virus; showed promising antiviral effects. |

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Propiedades

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXVBMNPDYKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.